molecular formula C16H15BrF3N3O B3879442 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

Cat. No.: B3879442
M. Wt: 402.21 g/mol
InChI Key: RKUJCDDPDLSDDI-UHFFFAOYSA-N
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Description

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups, as well as a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction conditions to achieve high yields and purity. This includes selecting appropriate boron reagents, solvents, and catalysts, as well as controlling reaction temperature and time .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives .

Scientific Research Applications

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and bioactivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrF3N3O/c1-10-14(17)15(16(18,19)20)21-23(10)9-13(24)22-8-4-6-11-5-2-3-7-12(11)22/h2-3,5,7H,4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUJCDDPDLSDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)N2CCCC3=CC=CC=C32)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 3
Reactant of Route 3
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 4
Reactant of Route 4
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 5
Reactant of Route 5
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Reactant of Route 6
2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone

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